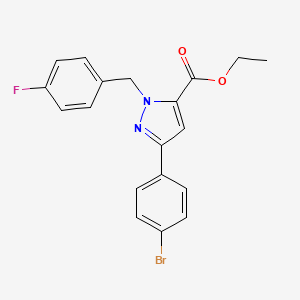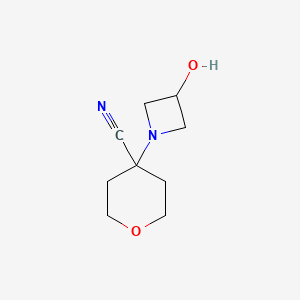
4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyazetidine ring and a tetrahydropyran ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of azetidine derivatives with tetrahydropyran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyazetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrile group may also play a role in binding to active sites of proteins, affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Shares the tetrahydropyran ring and nitrile group but lacks the hydroxyazetidine ring.
Tetrahydro-2H-pyran-4-carbonitrile: Similar structure but without the hydroxyazetidine moiety.
Uniqueness
4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the hydroxyazetidine and tetrahydropyran rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(3-hydroxyazetidin-1-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C9H14N2O2/c10-7-9(1-3-13-4-2-9)11-5-8(12)6-11/h8,12H,1-6H2 |
InChI Key |
AIOIKCRIOQGSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


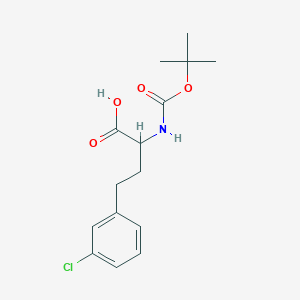
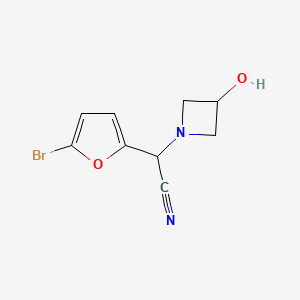
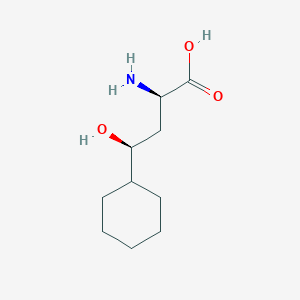
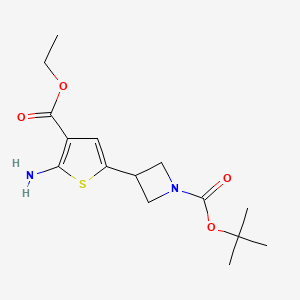
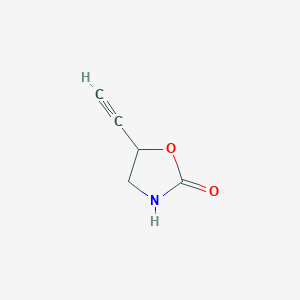
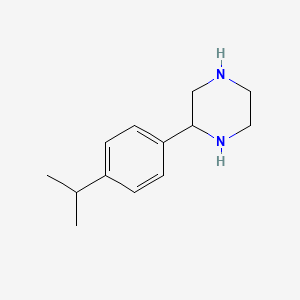
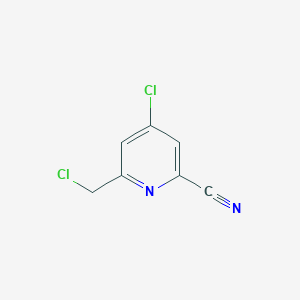
![dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate](/img/structure/B14863294.png)
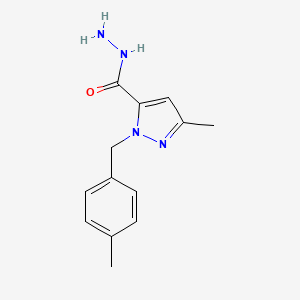
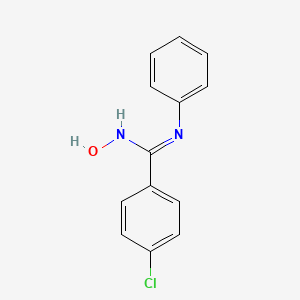
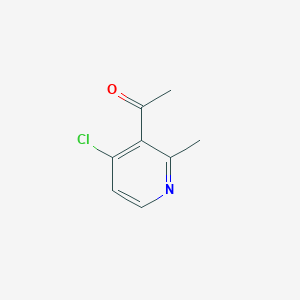
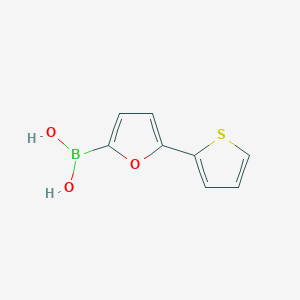
![9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B14863325.png)
